4-(pyrrolidin-1-ylmethyl)benzoic Acid
Overview
Description
4-(pyrrolidin-1-ylmethyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrrolidin-1-ylmethyl group at the para position
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is known to be widely used in medicinal chemistry for the treatment of various human diseases . The pyrrolidine ring is often involved in the design of new compounds with different biological profiles .
Mode of Action
Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and the different stereoisomers . These interactions can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring are known to influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 20526 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities , suggesting that 4-(Pyrrolidin-1-ylmethyl)benzoic Acid may also have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Acetal Reaction: Terephthalaldehyde undergoes an acetal reaction to protect the aldehyde groups.
Nucleophilic Reaction: The protected intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine.
Hydrolysis: Finally, the acetal protecting groups are removed through hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(pyrrolidin-1-ylmethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-(pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(pyrrolidin-1-ylmethyl)benzoic acid is unique due to its combination of a pyrrolidine ring and a benzoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIPZUTRVMWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360248 | |
Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159691-25-5 | |
Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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